molecular formula C13H18ClNO3 B613032 O-Allyl-L-tyrosine methyl ester hydrochloride CAS No. 138535-28-1

O-Allyl-L-tyrosine methyl ester hydrochloride

Cat. No.: B613032
CAS No.: 138535-28-1
M. Wt: 235,29*36,46 g/mole
InChI Key: RNTKDRSTELCRPC-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and reagents like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production methods for O-Allyl-L-tyrosine methyl ester hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

O-Allyl-L-tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, or substituted forms .

Scientific Research Applications

O-Allyl-L-tyrosine methyl ester hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of various biochemical products.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosine methyl ester hydrochloride
  • O-Allyl-L-tyrosine
  • L-Tyrosine ethyl ester hydrochloride

Uniqueness

O-Allyl-L-tyrosine methyl ester hydrochloride is unique due to the presence of both the allyl and ester groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTKDRSTELCRPC-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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